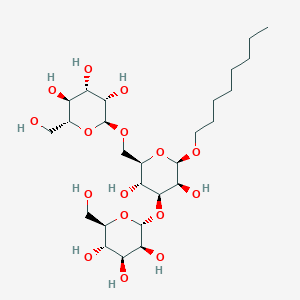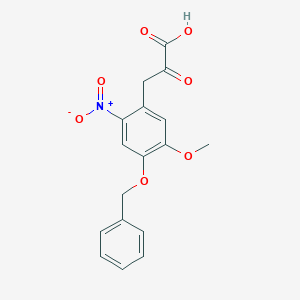
[5-(Méthylnitrosamino)-1-(3-pyridyl)-1-pentanone
Vue d'ensemble
Description
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone: is a tobacco-specific nitrosamine known for its potent carcinogenic properties. It is primarily associated with lung cancer and is a significant concern in tobacco-related health issues .
Applications De Recherche Scientifique
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is extensively studied in scientific research due to its role in tobacco-related carcinogenesis. Its applications include:
Chemistry: Understanding the chemical properties and reactions of nitrosamines.
Biology: Studying its effects on cellular processes and DNA damage.
Medicine: Investigating its role in lung cancer and developing potential chemopreventive agents.
Industry: Monitoring and reducing its presence in tobacco products.
Mécanisme D'action
Target of Action
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone, also known as NNK, is a potent carcinogen associated with lung cancer . It is known to be among the most potent carcinogens associated with lung cancer .
Mode of Action
It is known that nnk is activated to dna alkylating species via two different α-hydroxylation pathways . This activation leads to the formation of DNA adducts, which can cause mutations and ultimately lead to the development of cancer .
Biochemical Pathways
NNK is metabolized through α-hydroxylation pathways . These pathways lead to the formation of DNA adducts, which can cause mutations and ultimately lead to the development of cancer .
Pharmacokinetics
It is known that nnk is a lipophilic compound, which allows it to easily cross cell membranes and reach its target sites .
Result of Action
The result of NNK’s action is the development of lung cancer . NNK induces mutations in the DNA of lung cells, which can lead to uncontrolled cell growth and the development of tumors .
Action Environment
The action of NNK is influenced by environmental factors such as tobacco smoke . Tobacco smoke contains a high concentration of NNK, which increases the risk of developing lung cancer . Additionally, the presence of other carcinogens in tobacco smoke may enhance the carcinogenic effects of NNK .
Analyse Biochimique
Biochemical Properties
It is known to be a potent carcinogen, suggesting that it interacts with various enzymes, proteins, and other biomolecules in a manner that promotes carcinogenesis .
Cellular Effects
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone has been shown to have significant effects on various types of cells and cellular processes. It is associated with the development, progression, and outcomes of lung cancer .
Molecular Mechanism
The molecular mechanism of action of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is not entirely understood. It is known to be a potent carcinogen, suggesting that it exerts its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone typically involves the nitrosation of nicotine-derived nitrosamines. The process includes the reaction of nicotine with nitrosating agents under acidic conditions .
Industrial Production Methods: it is often studied in controlled laboratory settings to understand its formation and effects .
Analyse Des Réactions Chimiques
Types of Reactions: : 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can alter its nitrosamine structure, potentially reducing its carcinogenicity.
Substitution: Substitution reactions can occur at the pyridyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another potent tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosonornicotine: A related nitrosamine found in tobacco products.
Uniqueness: : 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is unique due to its specific structure, which contributes to its high carcinogenic potential. Its ability to form stable DNA adducts makes it a critical compound in studying tobacco-related cancers .
Propriétés
IUPAC Name |
N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHAMSMJYGCRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408855 | |
| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424788-94-3 | |
| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)










![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)


